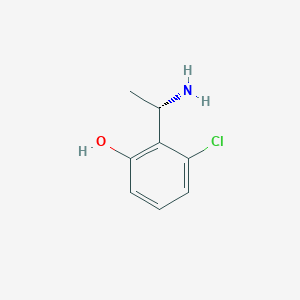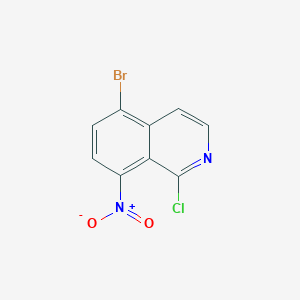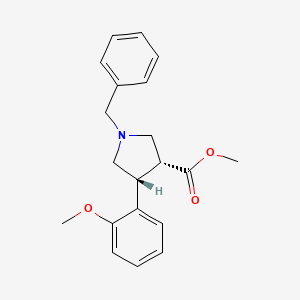
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound belonging to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a saturated five-membered ring structure . This compound is notable for its unique structural features, which include a benzyl group, a methoxyphenyl group, and a pyrrolidine ring.
準備方法
The synthesis of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and methoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxyphenyl derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
化学反応の分析
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.
Benzyl Derivatives: Compounds with a benzyl group attached to different core structures.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group attached to various core structures.
The uniqueness of this compound lies in its specific combination of these structural features, which can confer unique chemical and biological properties.
特性
CAS番号 |
152400-53-8 |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC名 |
methyl (3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3/t17-,18-/m0/s1 |
InChIキー |
PCIOCMQORLQMAA-ROUUACIJSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
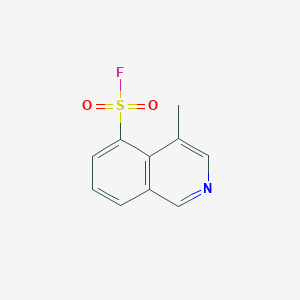
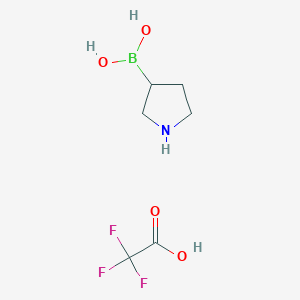
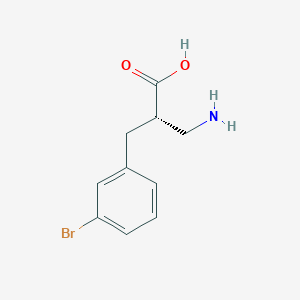

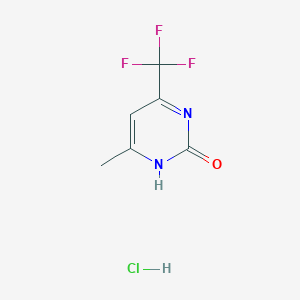
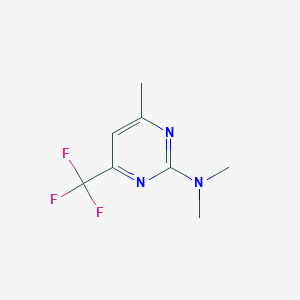

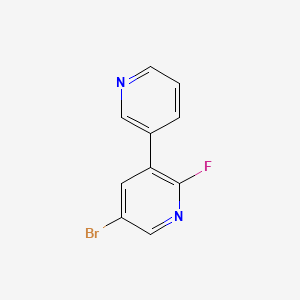
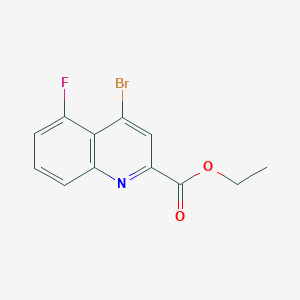
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
